![molecular formula C4H7NO3 B2938758 Methyl (methylcarbamoyl)formate CAS No. 54154-11-9](/img/structure/B2938758.png)
Methyl (methylcarbamoyl)formate
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Overview
Description
Methyl (methylcarbamoyl)formate is a chemical compound with the molecular formula C4H7NO3 . It has a molecular weight of 117.1 . The IUPAC name for this compound is methyl (methylamino)(oxo)acetate .
Synthesis Analysis
Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms . In theory, formate can be used as the sole carbon source for the microbial production of high-value-added chemicals . Methyl formate is produced commercially by the carbonylation of methanol with carbon monoxide, catalyzed by strong liquid bases .Molecular Structure Analysis
The InChI code for Methyl (methylcarbamoyl)formate is 1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3, (H,5,6) . The InChI Key is BOUBGTOCRMNMLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction pathways and potential energy profiles are theoretically explored for H-abstraction, addition and addition–dissociation reactions of methyl formate . The reactions leading to methyl formate are initiated by a number of different electron–molecule interactions that produce CH3O˙ radicals .Physical And Chemical Properties Analysis
Methyl (methylcarbamoyl)formate is a colorless liquid with an ethereal odor, high vapor pressure, and low surface tension . It has a melting point of −100 °C and boils at 32 °C . Methyl formate has a density of 0.97 g/cm3 at standard conditions .Scientific Research Applications
Hydrogen Energy Carrier
Methyl (methylcarbamoyl)formate: has been proposed as an efficient and practical hydrogen storage material. Utilizing appropriate catalysts, hydrogen production from this compound is significantly faster than with other established chemical hydrogen carriers, such as formic acid and methanol, under very mild conditions . This makes it a promising candidate for the storage and transportation of hydrogen energy.
Combustion Mechanism Studies
Methyl (methylcarbamoyl)formate: has been used as a model ester to study the combustion mechanisms of much more complex biodiesel mixtures. This research is crucial for understanding and improving the efficiency of biofuel combustion processes .
Biomarker for Environmental Exposure
It is a urinary metabolite of N,N-dimethylformamide and methyl isocyanate, which are volatile organic compounds harmful to humans. Studying its levels can help in assessing human exposure to these toxic substances .
Reaction Kinetics Research
The reaction kinetics of Methyl (methylcarbamoyl)formate with various agents, such as NO2, are being explored to understand its behavior in different chemical processes. This research can lead to the development of new chemical synthesis methods and a deeper understanding of reaction mechanisms .
Mechanism of Action
Safety and Hazards
Future Directions
Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms . The transformation of CO2 and CO2-derived chemicals into high value-added chemicals is an important method for reducing CO2 emissions and achieving carbon neutrality .
properties
IUPAC Name |
methyl 2-(methylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBGTOCRMNMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (methylcarbamoyl)formate |
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